2-(2-Chlorophenyl)pyridine

Description

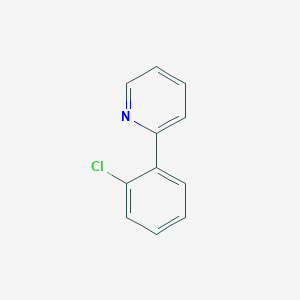

2-(2-Chlorophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the planar aromatic system. The compound is pivotal in medicinal chemistry and materials science, serving as a precursor for pharmaceuticals, ligands in coordination chemistry, and intermediates in organic synthesis .

Key structural attributes include:

- Molecular Formula: C₁₁H₈ClN

- Molecular Weight: 189.64 g/mol

- Electrophilic Sites: The chlorine atom at the ortho position of the phenyl ring enhances electrophilic substitution reactivity, while the pyridine nitrogen directs regioselectivity in further functionalization .

In pharmaceutical contexts, derivatives of this compound are explored for their bioactivity. For example, clopidogrel bisulfate—a thienopyridine antiplatelet drug—yields this compound-related metabolites during degradation, underscoring its metabolic relevance .

Properties

CAS No. |

4381-32-2 |

|---|---|

Molecular Formula |

C11H8ClN |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

2-(2-chlorophenyl)pyridine |

InChI |

InChI=1S/C11H8ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |

InChI Key |

FRYZFIKPCCCDCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | 2-position (pyridine) | 268–287* | Chlorophenyl, pyridine N |

| 4-Chloro-2-(2-fluorophenyl)pyridine | C₁₁H₇ClFN | 231.63 | 2,4-positions | N/A | Chlorine, fluorine |

| 2-(3-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | 3-position (phenyl) | N/A | Chlorophenyl meta-substituted |

| PAK-104P† | C₂₉H₃₄ClN₃O₆P | 620.02 | Complex substituents | N/A | Phosphorinan, nitrophenyl |

*Melting point data from structurally related derivatives in .

†PAK-104P: A pyridine analogue with potent multidrug resistance-reversing activity .

Electronic Effects :

Table 2: Pharmacological Profiles of Pyridine Analogues

†PAK-104P at 5 µM outperformed verapamil (2-fold increase) in reversing drug resistance in KB-C2 cells .

Key Findings :

- Multidrug Resistance (MDR) Reversal : Pyridine analogues like PAK-104P exhibit superior MDR reversal compared to dihydropyridines, attributed to reduced calcium channel-blocking activity and enhanced P-glycoprotein inhibition .

- Metabolic Stability : Chlorophenyl derivatives demonstrate higher metabolic stability than fluorophenyl analogues due to chlorine’s lower susceptibility to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.